N-([3,3'-bipyridin]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-([3,3’-bipyridin]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a bipyridine moiety linked to a benzo[d][1,3]dioxole structure through a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole core: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the carboxamide group: The benzo[d][1,3]dioxole derivative is then reacted with an appropriate amine (such as 3,3’-bipyridine) in the presence of coupling agents like carbodiimides to form the carboxamide linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing efficient purification processes to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-([3,3’-bipyridin]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The bipyridine moiety can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents or alkylating agents under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted bipyridine derivatives.
Scientific Research Applications
N-([3,3’-bipyridin]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic, optical, or catalytic properties.
Mechanism of Action
The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide depends on its application:
In coordination chemistry: Acts as a bidentate ligand, coordinating with metal ions to form stable complexes.
In biological systems: Interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The bipyridine moiety can intercalate with DNA, while the benzo[d][1,3]dioxole structure can interact with various proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide
- N-Phenyl-1,3-benzodioxole-5-carboxamide
- 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide
Uniqueness
N-([3,3’-bipyridin]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its combination of a bipyridine moiety and a benzo[d][1,3]dioxole structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(5-pyridin-3-ylpyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-19(14-3-4-17-18(7-14)25-12-24-17)22-9-13-6-16(11-21-8-13)15-2-1-5-20-10-15/h1-8,10-11H,9,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGZBTFYFWKFJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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